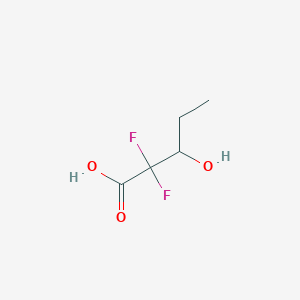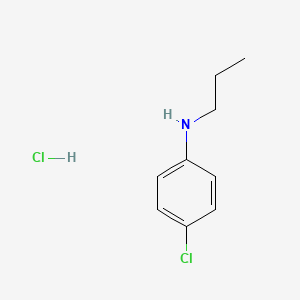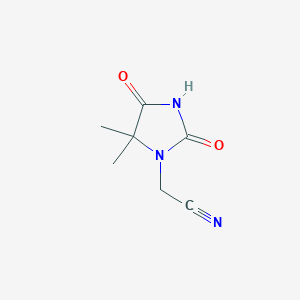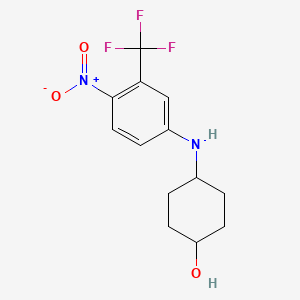
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol
Übersicht
Beschreibung
“4-Nitro-3-(trifluoromethyl)phenylamine” is an organic intermediate . It’s a metabolite of flutamide, an anti-androgen drug .
Synthesis Analysis
The synthesis of “4-Nitro-3-(trifluoromethyl)phenylamine” involves several steps. It can be synthesized from trifluorotoluene via nitration followed by reduction . Another method involves the reaction of m-(trifluoromethyl)aniline with acetylchloride in a non-protic environment .Molecular Structure Analysis
The molecular formula of “4-Nitro-3-(trifluoromethyl)phenylamine” is C7H4F3NO3 . Its molecular weight is 207.1068 .Wissenschaftliche Forschungsanwendungen
Degradation and Stability Analysis
LC-MS/MS Study of Degradation Processes : The degradation processes of Nitisinone, structurally related to the compound of interest, have been studied extensively. Using liquid chromatography coupled with mass spectrometry (LC-MS/MS), the stability of Nitisinone in various conditions was analyzed, revealing insights into the degradation products and their stability, which could be crucial for understanding the properties and potential environmental or biological impacts of similar compounds (Barchańska et al., 2019).
Industrial Applications
Cyclohexane Oxidation for Nylon Production : Cyclohexane oxidation, a process closely associated with the cyclohexanol structure in the compound, is critical for producing cyclohexanol and cyclohexanone. These are intermediates for nylon production. The reaction's selectivity and conversion levels are pivotal, impacting the efficiency and yield of the process. Different metal salts are employed as catalysts, highlighting the importance of this process in industrial applications and the potential relevance of related compounds in improving or understanding these reactions (khirsariya & Mewada, 2014).
Environmental Impact and Management
TFM in Environmental Control : The use of 3-trifluoromethyl-4-nitrophenol (TFM), structurally similar to the compound of interest, is limited geographically but is principal in controlling sea lamprey populations. Its environmental impacts are noted to be transient, with ecosystems returning to pre-treatment conditions after application. Understanding the environmental fate and effects of such compounds is crucial for their responsible use and management (Hubert, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[4-nitro-3-(trifluoromethyl)anilino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)11-7-9(3-6-12(11)18(20)21)17-8-1-4-10(19)5-2-8/h3,6-8,10,17,19H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBLAAHJGEMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitro-3-trifluoromethyl-phenylamino)-cyclohexanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
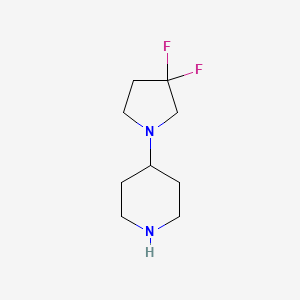


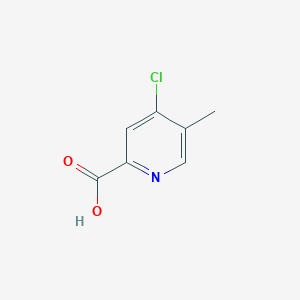

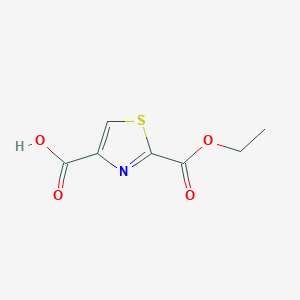
![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)

